

# dietary interventions alpelisib toxicity ITACA trial

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Alpelisib

CAS No.: 1217486-61-7

Cat. No.: S548345

Get Quote

## ITACA Trial Intervention Protocol

The table below summarizes the key methodological details from the ITACA trial's experimental arm designed to mitigate **alpelisib** toxicity [1]:

| Intervention Component          | Experimental Group Protocol                                                                                                                                                                         | Control Group Protocol                                                     |
|---------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| <b>Alpelisib Administration</b> | 300 mg orally in the <b>evening</b> , at least 5 hours after the last meal [1].                                                                                                                     | 300 mg daily in the <b>morning</b> , per standard EMA recommendations [1]. |
| <b>Dietary Modifications</b>    | <b>Low carbohydrate diet</b> with a low glycemic index. Before alpelisib, patients consumed a specific low-carb snack (e.g., 200g yogurt, 30-50g almonds, or 100g semi-hard cheese with water) [1]. | No specific dietary suggestions [1].                                       |
| <b>Concomitant Therapy</b>      | Fulvestrant 500 mg intramuscularly monthly [1].                                                                                                                                                     | Fulvestrant 500 mg intramuscularly monthly [1].                            |

| Intervention Component | Experimental Group Protocol                                                                                                 | Control Group Protocol                                                                                                      |
|------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Glucose Monitoring     | 7-point glycemic profile for 3 days before and 3 days after alpelisib initiation, followed by twice-daily measurements [1]. | 7-point glycemic profile for 3 days before and 3 days after alpelisib initiation, followed by twice-daily measurements [1]. |

## Hyperglycemia Onset & Management Data

An interim analysis of the ITACA trial provided crucial quantitative data on the timing and severity of hyperglycemia, which should guide monitoring schedules [1]:

| Hyperglycemia Metric                         | Interim Analysis Finding (n=23)   |
|----------------------------------------------|-----------------------------------|
| Any Grade Hyperglycemia                      | 91.3% (21 patients) [1].          |
| Grade 1                                      | 39.1% (9 patients) [1].           |
| Grade 2                                      | 34.8% (8 patients) [1].           |
| Grade 3                                      | 17.4% (4 patients) [1].           |
| Grade 4                                      | 0.0% (0 patients) [1].            |
| Median Grade 2-4 Hyperglycemia-Free Survival | 6 days (95% CI: 3 - 44 days) [1]. |

## Mechanism of Alpelisib-Induced Hyperglycemia

The following diagram illustrates the "on-target" PI3K pathway inhibition by **alpelisib** that leads to hyperglycemia, which is the rationale for dietary interventions.



[Click to download full resolution via product page](#)

## Frequently Asked Questions (FAQs)

**Q1: What is the scientific rationale for using a low-carbohydrate diet with alpelisib?** The rationale is rooted in the mechanism of **alpelisib**-induced hyperglycemia. By inhibiting the PI3K pathway, **alpelisib** disrupts insulin signaling, leading to insulin resistance and increased glucose release from the liver (glycogenolysis). A low-carbohydrate or ketogenic diet aims to reduce the dietary glucose load and deplete hepatic glycogen stores, thereby limiting one of the primary sources of elevated blood glucose [1] [2].

**Q2: How quickly does hyperglycemia typically occur after starting alpelisib? Hyperglycemia onset is rapid.** The ITACA trial interim analysis found that the median time to grade 2-4 hyperglycemia was only 6 days, with the majority of cases occurring within the first week of treatment. This is earlier than the 15-day median onset for grade  $\geq 3$  hyperglycemia reported in the SOLAR-1 trial, underscoring the need for vigilant monitoring from the very start of therapy [1].

**Q3: What are the recommended methods for monitoring hyperglycemia?** The ITACA trial protocol recommends intensive monitoring, including a **7-point glycemic profile** (measuring blood glucose at seven different times throughout the day) for three days before and three days after initiating **alpelisib**. This is followed by **twice-daily glucose measurements** for the duration of treatment. The study also suggests that **continuous glucose monitoring (CGM) systems** should be used if feasible, as they can detect abnormalities at the earliest possible stage [1].

**Q4: What is the status of the ITACA trial?** According to the EU Clinical Trials Register, the trial is currently listed as "**Suspended by CA**" (Competent Authority) [3] [4]. This means the regulatory authority has paused the trial; no results from the final analysis are available yet.

## Key Takeaways for Professionals

- **Proactive and Early Monitoring is Critical:** Initiate rigorous blood glucose monitoring **within the first week** of **alpelisib** therapy, as hyperglycemia can develop within days [1].
- **Interdisciplinary Management is Essential:** Effective management requires collaboration between oncologists, endocrinologists, and dietitians to implement both pharmacological and dietary strategies [1].
- **Evidence is Still Evolving:** The ITACA trial's interim analysis confirms the feasibility and focus of the intervention, but final results on efficacy are pending due to the trial's current suspended status [1] [4].

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Dynamics of hyperglycemia of patients treated with alpelisib ... [pmc.ncbi.nlm.nih.gov]
2. Trial watch: dietary interventions for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
3. Clinical Trials Register [clinicaltrialsregister.eu]
4. Clinical Trials Register [clinicaltrialsregister.eu]

To cite this document: Smolecule. [dietary interventions alpelisib toxicity ITACA trial]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548345#dietary-interventions-alpelisib-toxicity-itaca-trial>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)